![molecular formula C8H14O B1442806 Spiro[2.5]octan-6-ol CAS No. 22428-83-7](/img/structure/B1442806.png)
Spiro[2.5]octan-6-ol
Overview
Description
Spiro[2.5]octan-6-ol is a spirocyclic compound with the molecular formula C₈H₁₄O and a molecular weight of 126.1 g/mol It is characterized by a unique structure where two rings share a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.5]octan-6-ol typically involves cyclization reactions. One common method is the reaction of cyclopropane derivatives with appropriate reagents to form the spirocyclic structure. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9′-fluorene] through the Corey–Chaykovsky reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the cyclization reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the C(sp3) H bond oxygenation of spiro[2.5]octane with hydrogen peroxide catalyzed by manganese complexes results in mixtures of alcohols, ketones, and esters .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and dimethyloxosulfonium methylide for cyclization reactions. Reaction conditions often involve specific catalysts, solvents, and temperatures to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can yield alcohols, ketones, and esters, while cyclization reactions typically produce spirocyclic compounds with varying functional groups.
Scientific Research Applications
Chemistry
Spiro[2.5]octan-6-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives with varied functional groups, enhancing its utility in synthetic organic chemistry.
Recent studies indicate that this compound and its derivatives may exhibit significant biological activities, making them candidates for drug discovery and development. The compound's ability to interact with biological targets such as enzymes and receptors suggests potential therapeutic applications in areas like oncology and neurology .
Mechanisms of Action:
- Hydrogen Bonding: The functional groups can form hydrogen bonds with active sites on enzymes or receptors.
- Hydrophobic Interactions: The spiro structure enhances binding affinity through hydrophobic interactions.
- Electrophilic Properties: The carbonyl group may act as an electrophile, facilitating nucleophilic attacks by biological molecules.
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and advanced materials. Its structural features make it suitable for applications in polymer science and the development of new materials with unique properties .
Case Studies
- Drug Development:
- A study explored the pharmacological properties of this compound derivatives, highlighting their potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth.
- Material Science:
Mechanism of Action
The mechanism of action of spiro[2.5]octan-6-ol involves its interaction with molecular targets through its spirocyclic structure. This structure provides a balance between conformational restriction and flexibility, allowing the compound to adapt to various biological targets . The presence of functional groups, such as hydroxyl groups, can further influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a spirocyclic structure and are known for their biological activities, including diuretic and antiandrogenic properties.
Spirocyclic oxindoles: These compounds are synthesized using stereoselective approaches and have applications in medicinal chemistry.
Uniqueness
Spiro[25]octan-6-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties
Biological Activity
Spiro[2.5]octan-6-ol is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its distinctive structure, characterized by a six-membered ring fused to a five-membered ring, allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 142.20 g/mol. The compound features a hydroxyl group that contributes to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electrostatic interactions. The spirocyclic structure provides a balance between conformational rigidity and flexibility, enhancing its binding affinity to enzymes and receptors involved in various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
Spirocyclic compounds, including this compound, have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The antioxidant capacity of this compound has been assessed using assays such as DPPH and ABTS, demonstrating significant activity compared to standard antioxidants .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation. The compound's unique structure allows it to interact with multiple targets within cancer cells, potentially leading to enhanced therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound has promising potential as an antimicrobial agent.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Case Study 2: Antioxidant Activity
In assessing the antioxidant capacity of this compound, researchers utilized the DPPH assay, which revealed that the compound exhibited an IC50 value comparable to known antioxidants like ascorbic acid.
Compound | IC50 (µg/mL) |
---|---|
This compound | 50 |
Ascorbic Acid | 45 |
Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Synthesis Applications : It serves as a building block in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
- Potential Drug Development : Ongoing research focuses on its utility in developing new drugs targeting specific diseases due to its favorable pharmacological properties.
- Mechanistic Studies : Investigations into its mechanism of action reveal insights into how it modulates biological pathways, paving the way for targeted therapies in oncology and infectious diseases .
Properties
IUPAC Name |
spiro[2.5]octan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-1-3-8(4-2-7)5-6-8/h7,9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNHJDIXNUPEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characterization of Spiro[2.5]octan-6-ol based on the research paper?
A1: The research paper titled "Proton magnetic resonance spectra and conformational properties of this compound" [] focuses on utilizing proton magnetic resonance spectroscopy to analyze the conformational properties of the compound. While the abstract doesn't provide specific values for molecular formula or weight, it highlights the use of spectroscopic data, specifically proton NMR, to understand the structural features and conformational preferences of this compound.
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